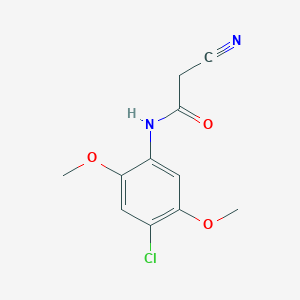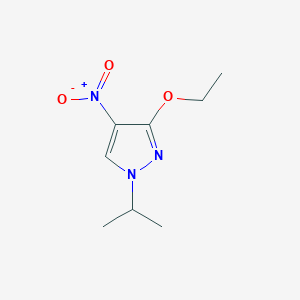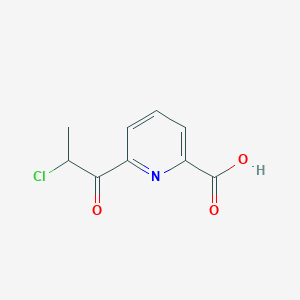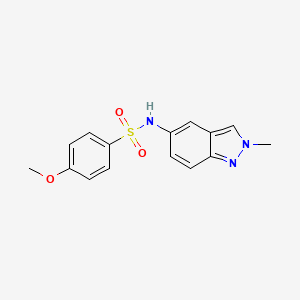![molecular formula C13H10N2OS B2666168 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one CAS No. 852218-17-8](/img/structure/B2666168.png)
3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one is a chemical compound with the CAS Number: 852218-17-8 . It has a molecular weight of 242.3 . The IUPAC name for this compound is 3-methyl-2-sulfanylbenzo[g]quinazolin-4(3H)-one .
Synthesis Analysis
The synthesis of quinazolin-4(3H)-ones can be achieved by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is transition metal and external oxidant free, and it has good functional group tolerance .Molecular Structure Analysis
The InChI code for 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one is 1S/C13H10N2OS/c1-15-12(16)10-6-8-4-2-3-5-9(8)7-11(10)14-13(15)17/h2-7H,1H3,(H,14,17) .Chemical Reactions Analysis
The control experiment revealed that the thiol substrate could promote the dehydroaromatization step . This suggests that the thiol substrate plays a crucial role in the chemical reactions involving 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one.Aplicaciones Científicas De Investigación
Antimicrobial Activity
3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one: has been studied for its antimicrobial properties. Researchers have synthesized derivatives of this compound and tested them against various bacterial and fungal strains. The results indicate significant antimicrobial activity, making it a promising candidate for developing new antibiotics .
Anticancer Research
This compound has also been explored for its potential in anticancer therapy. Studies have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines, such as HCT116 colon cancer cells . These findings suggest that 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one could be a valuable lead compound in the development of new anticancer drugs.
Anti-inflammatory Applications
Research has indicated that 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one may possess anti-inflammatory properties. This is particularly relevant in the treatment of chronic inflammatory diseases. The compound’s ability to inhibit specific inflammatory pathways could lead to the development of new anti-inflammatory medications .
Antioxidant Properties
The antioxidant potential of 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one has been a subject of interest. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. This compound’s antioxidant activity could be harnessed in developing therapies aimed at mitigating oxidative damage .
Enzyme Inhibition
3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one: has been investigated for its ability to inhibit certain enzymes. Enzyme inhibitors are valuable in treating diseases where enzyme activity is dysregulated. For instance, this compound could be used to develop inhibitors for enzymes involved in cancer progression or metabolic disorders .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one . Neuroprotective agents are essential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. Preliminary studies suggest that this compound may help protect neurons from damage, potentially leading to new treatments for these conditions .
Antiviral Activity
The antiviral potential of 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one is another area of research. Compounds with antiviral properties are crucial in combating viral infections, including those caused by emerging viruses. This compound’s ability to inhibit viral replication could make it a valuable addition to the arsenal of antiviral drugs .
Photodynamic Therapy
Lastly, 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one has been explored for use in photodynamic therapy (PDT). PDT is a treatment that uses light-activated compounds to kill cancer cells. The compound’s unique chemical structure makes it a potential candidate for developing new photosensitizers used in PDT .
These diverse applications highlight the versatility and potential of 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one in scientific research. Each field offers unique opportunities for further exploration and development.
If you have any specific questions or need more detailed information on any of these applications, feel free to ask!
Propiedades
IUPAC Name |
3-methyl-2-sulfanylidene-1H-benzo[g]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-15-12(16)10-6-8-4-2-3-5-9(8)7-11(10)14-13(15)17/h2-7H,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPUJQZCOIHRRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC3=CC=CC=C3C=C2NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-ethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2666085.png)


![1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-[O-(3-methyl-1-oxobutyl)oxime]](/img/structure/B2666089.png)
![3-[(2E)-2-(3,5-diimino-1-phenylpyrazolidin-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B2666090.png)
![N-(4-((4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)butyramide](/img/structure/B2666091.png)
![5-(1,3-benzothiazol-2-yl)-N-[4-(2-oxoazetidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2666092.png)
![2-Chloro-N-(cyclohex-3-en-1-ylmethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B2666097.png)
![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2666098.png)



![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2666105.png)
![2-(pyrazine-2-carboxamido)-N-(3-(trifluoromethyl)phenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2666106.png)